N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S2/c1-25(14-7-4-6-13(22)12-14)32(26,27)17-10-11-31-19(17)21-23-20(24-30-21)15-8-5-9-16(28-2)18(15)29-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHBNRYKTHMQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole and thiophene derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, making it a candidate for drug development studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential as a pharmaceutical agent.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole and thiophene rings may interact with other biological molecules, affecting various pathways.
Comparison with Similar Compounds
Structure :
- Chlorophenyl-substituted phthalimide.
- Lacks sulfonamide and oxadiazole moieties.
Comparison :
- Functional Groups : The absence of sulfonamide and heterocyclic rings reduces polarity and metabolic stability compared to the target compound.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
Structure :
- Chlorophenylsulfanyl group linked to a pyrazole ring.
- Contains a trifluoromethyl group and aldehyde functionality.
Comparison :
- Sulfanyl vs. Sulfonamide : The sulfanyl group (C–S–C) is less polar and acidic than the sulfonamide (SO₂–N), reducing water solubility and altering pharmacokinetics.
Implications : The trifluoromethyl group may enhance lipophilicity and blood-brain barrier penetration, but the aldehyde could introduce reactivity and instability .
2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide ()
Structure :
- Chlorophenylacetamide backbone with a triazole-sulfanyl group.
- Ethoxyphenyl and methyl substitutions.
Comparison :
- Triazole vs. Oxadiazole : Triazoles (1,2,4-triazole) offer additional hydrogen-bonding sites but are more susceptible to metabolic oxidation than oxadiazoles.
- Ethoxy vs.
Implications : The acetamide linker may reduce steric hindrance compared to the bulkier thiophene-sulfonamide core in the target compound .
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()
Structure :
- Fluorophenyl group and thiadiazole-sulfanyl moiety.
Comparison :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions but reduces lipophilicity compared to chlorine.
- Thiadiazole vs. Oxadiazole : Thiadiazoles (with S replacing O in oxadiazole) exhibit higher polarizability but lower metabolic stability due to sulfur’s susceptibility to oxidation.
Implications : The dual sulfanyl groups may increase molecular flexibility but reduce target specificity .
Research Implications
- Heterocycle Choice : Oxadiazoles in the target compound improve stability over triazoles or thiadiazoles, critical for oral bioavailability.
- Substituent Effects : Chlorophenyl groups enhance hydrophobic interactions in target binding compared to fluorophenyl or ethoxyphenyl groups.
Limitations : The provided evidence lacks quantitative data (e.g., IC₅₀, logP), necessitating further experimental validation of these hypotheses.
Biological Activity
N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- Oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells and cell cycle arrest .
- The compound's structure suggests it may interact with biological targets similarly to other known TS inhibitors.
-
Case Studies :
- A study reported that oxadiazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. For example, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cells .
- Molecular docking studies support these findings, indicating favorable binding interactions with TS .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. The compound is expected to exhibit similar effects.
- Antibacterial Effects :
- Research Findings :
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for oxadiazole ring formation?
The synthesis typically involves multi-step reactions:
- Oxadiazole Formation : Cyclization of a thioamide intermediate with hydroxylamine under basic conditions (e.g., NaOH in ethanol at 80°C) .
- Sulfonamide Coupling : Reacting the oxadiazole intermediate with a sulfonyl chloride derivative in dichloromethane (DCM) using triethylamine as a base .
- Key Conditions : Temperature control (±5°C) during cyclization and inert gas (N₂) purging to prevent oxidation.
Table 1: Reaction Optimization
| Step | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Cyclization | Ethanol | 80 | 65–75 | |
| Sulfonamide Coupling | DCM | 25 | 80–85 |
Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How do structural modifications in the sulfonamide and oxadiazole moieties influence biochemical activity?
Structure-Activity Relationship (SAR) Insights :
- Oxadiazole Substitutions : Electron-withdrawing groups (e.g., chloro) enhance antimicrobial activity by increasing electrophilicity .
- Methoxy Positioning : 2,3-Dimethoxy on the phenyl ring improves membrane permeability, as seen in analogs with 15% higher cellular uptake .
- Sulfonamide Methylation : N-methylation reduces plasma protein binding, increasing bioavailability in rodent models .
Table 2: SAR Trends in Analog Compounds
| Substituent | Activity (IC₅₀, μM) | Mechanism Insight | Reference |
|---|---|---|---|
| 2,3-Dimethoxyphenyl | 0.45 (Anticancer) | Enhanced DNA intercalation | |
| 3-Chlorophenyl | 1.20 (Antimicrobial) | ROS generation in pathogens |
Q. How can contradictions in reported biological activities be resolved?
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Mechanistic Profiling : Compare transcriptomic responses in target cells (e.g., upregulation of pro-apoptotic genes like BAX) .
- Crystallographic Validation : X-ray structures of protein-ligand complexes (e.g., binding to kinase active sites) clarify mode of action .
Q. What strategies optimize regioselectivity during nucleophilic substitution reactions?
- Directed Metalation : Use LDA (lithium diisopropylamide) to direct substitution at the 3-chlorophenyl position .
- Microwave-Assisted Synthesis : Reduces side products (e.g., from 25% to <5%) by accelerating reaction kinetics .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
